molecular formula C13H17NO3 B13189060 4-[(3,5-Dimethylbenzoyl)amino]butanoic acid

4-[(3,5-Dimethylbenzoyl)amino]butanoic acid

Katalognummer: B13189060
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: SGYRUHFWKUSLIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,5-Dimethylbenzoyl)amino]butanoic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28. This compound is primarily used in proteomics research and is known for its specific structural properties .

Vorbereitungsmethoden

The synthesis of 4-[(3,5-Dimethylbenzoyl)amino]butanoic acid involves several steps. One common method includes the reaction of 3,5-dimethylbenzoic acid with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions .

Analyse Chemischer Reaktionen

4-[(3,5-Dimethylbenzoyl)amino]butanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-[(3,5-Dimethylbenzoyl)amino]butanoic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized for the study of protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of specialized materials .

Wirkmechanismus

The mechanism of action of 4-[(3,5-Dimethylbenzoyl)amino]butanoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-[(3,5-Dimethylbenzoyl)amino]butanoic acid can be compared with other similar compounds such as:

  • 4-[(3,5-Dimethylbenzoyl)amino]pentanoic acid
  • 4-[(3,5-Dimethylbenzoyl)amino]hexanoic acid

These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and applications .

Eigenschaften

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

4-[(3,5-dimethylbenzoyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO3/c1-9-6-10(2)8-11(7-9)13(17)14-5-3-4-12(15)16/h6-8H,3-5H2,1-2H3,(H,14,17)(H,15,16)

InChI-Schlüssel

SGYRUHFWKUSLIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(=O)NCCCC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.